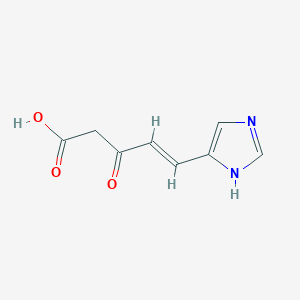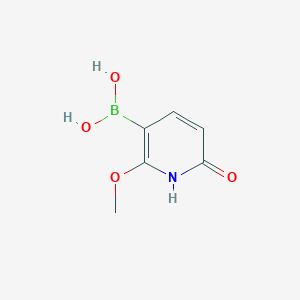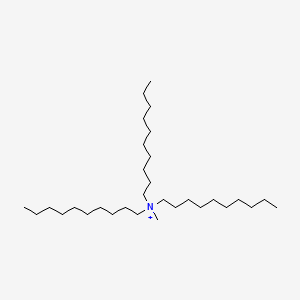![molecular formula C16H6O2S2 B12818822 5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione](/img/structure/B12818822.png)
5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,14-Dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione is a complex organic compound known for its unique structure and properties. This compound is often used in advanced materials science, particularly in the development of organic photovoltaic devices and organic thin-film transistors due to its electron mobility and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione involves multiple steps, including the formation of thiazolidinone rings and the incorporation of benzothiadiazole units. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound is often carried out in specialized facilities equipped to handle complex organic synthesis. The process involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the final product. This is achieved through rigorous quality control measures and the use of advanced analytical techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5,14-Dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers .
Applications De Recherche Scientifique
5,14-Dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective component in electronic devices. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
EH-IDTBR: A branched non-fullerene acceptor used in organic photovoltaic devices.
ITIC: Another non-fullerene acceptor with similar applications in organic electronics.
Y6: A high-performance non-fullerene acceptor used in organic solar cells.
Uniqueness
5,14-Dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione stands out due to its unique pentacyclic structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic and photovoltaic applications .
Propriétés
Formule moléculaire |
C16H6O2S2 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione |
InChI |
InChI=1S/C16H6O2S2/c17-13-7-1-3-19-15(7)11-6-10-12(5-9(11)13)16-8(14(10)18)2-4-20-16/h1-6H |
Clé InChI |
ATPBISLRNLKWFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1C(=O)C3=CC4=C(C=C32)C(=O)C5=C4SC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818742.png)

![3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione](/img/structure/B12818748.png)
![2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)

![(2R,3S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12818771.png)



![6-(4-Bromophenyl)benzofuro[3,2-c]quinoline](/img/structure/B12818784.png)
![(R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12818794.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12818803.png)
